molecular formula C10H9Cl3FN3OS B5024698 N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide

Cat. No.: B5024698
M. Wt: 344.6 g/mol
InChI Key: UIIFYOGJLZRDHE-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide is a complex organic compound characterized by its unique molecular structure It contains multiple functional groups, including a trichloromethyl group, a fluorophenyl group, and a carbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-fluorophenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with formic acid to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)octanamide
  • N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)hexanamide

Uniqueness

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3FN3OS/c11-10(12,13)8(15-5-18)17-9(19)16-7-3-1-6(14)2-4-7/h1-5,8H,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIFYOGJLZRDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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